

Thermodynamic Properties of 2,3-Dimethylhexane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethylhexane

Cat. No.: B1346964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2,3-dimethylhexane**, a branched alkane and structural isomer of octane. The information is compiled from established scientific literature and databases, presenting key data in a structured format. This document also outlines the detailed experimental protocols typically employed to determine these properties, offering valuable insights for researchers in various scientific disciplines.

Core Thermodynamic Properties

The thermodynamic stability and phase behavior of **2,3-dimethylhexane** are characterized by several key parameters. These properties are crucial for understanding its behavior in chemical reactions, for process design, and for developing theoretical models of molecular interactions.

Data Presentation

The following tables summarize the critical thermodynamic data for **2,3-dimethylhexane** in both its liquid and gaseous states.

Table 1: Enthalpic and Entropic Properties of **2,3-Dimethylhexane**

Property	Value	State	Reference
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	$-252.8 \pm 1.5 \text{ kJ/mol}$	Liquid	
	$-213.9 \pm 1.5 \text{ kJ/mol}$	Gas	
Standard Molar Enthalpy of Combustion ($\Delta_c H^\circ$)	$-5467.9 \pm 1.4 \text{ kJ/mol}$	Liquid	
Standard Molar Entropy (S°)	Data not readily available in searched sources		
Molar Heat Capacity (Cp) at 298.15 K	$184.1 \pm 0.7 \text{ J/(mol}\cdot\text{K)}$	Gas	[1]

Table 2: Phase Change and Critical Properties of **2,3-Dimethylhexane**

Property	Value	Reference
Boiling Point	115.0 \pm 7.0 °C (388.15 K) at 760 mmHg	
Melting Point	-110 °C (163.15 K)	
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$) at 298.15 K	38.8 kJ/mol	
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$) at Boiling Point	33.17 kJ/mol	
Vapor Pressure at 20°C	23.4 mmHg	[2]
Critical Temperature (T _c)	Data not readily available in searched sources	
Critical Pressure (P _c)	Data not readily available in searched sources	
Critical Volume (V _c)	0.468 L/mol	
Critical Density (ρ _c)	2.14 \pm 0.04 mol/L	

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. The following sections detail the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

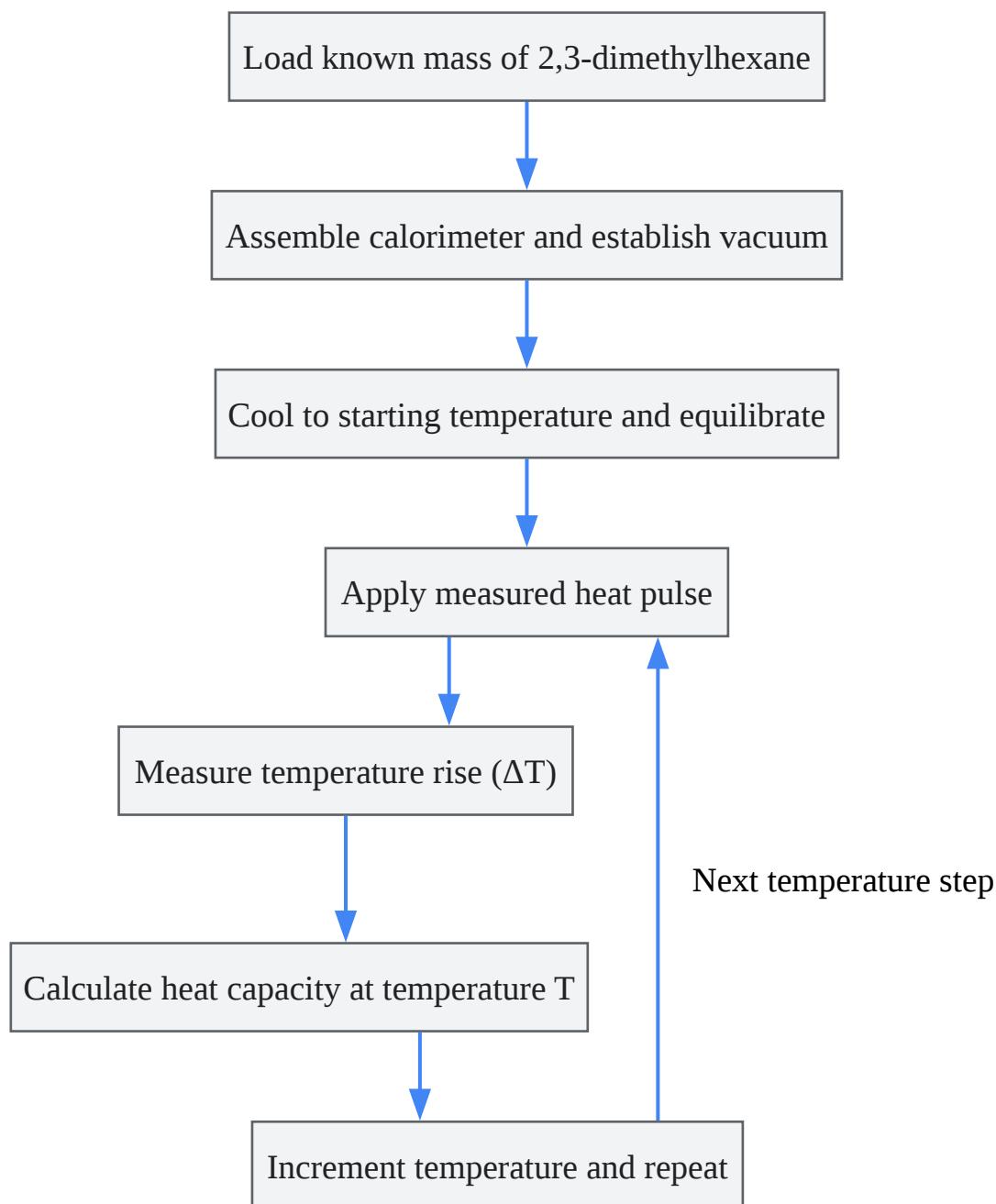
The standard enthalpy of formation of **2,3-dimethylhexane** is typically determined indirectly through combustion calorimetry. This method involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

Methodology:

- Sample Preparation: A precise mass of high-purity **2,3-dimethylhexane** is weighed and placed in a sample holder (e.g., a platinum crucible) within the calorimeter's bomb. A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then placed in an outer jacket to minimize heat exchange with the surroundings (approaching adiabatic conditions). The temperature of the water in the calorimeter is monitored with a high-precision thermometer.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction releases heat, causing the temperature of the calorimeter and its contents to rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (the "calorimeter constant") is determined separately by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
- Calculation: The heat of combustion of **2,3-dimethylhexane** is calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample. The standard enthalpy of formation is then calculated using Hess's Law, combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

[Click to download full resolution via product page](#)

Combustion Calorimetry Workflow for Enthalpy Determination.


Adiabatic Calorimetry for Heat Capacity

The heat capacity of **2,3-dimethylhexane** can be measured using an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

Methodology:

- Sample Loading: A known mass of degassed **2,3-dimethylhexane** is introduced into a sample vessel within the calorimeter.
- Calorimeter Assembly: The sample vessel is placed inside an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample vessel, thereby preventing heat loss.
- Thermal Equilibration: The system is brought to the desired starting temperature and allowed to reach thermal equilibrium.
- Heating Pulse: A precisely measured amount of electrical energy (heat) is supplied to the sample vessel over a defined period, causing its temperature to rise.
- Temperature Measurement: The temperature of the sample vessel is accurately measured before and after the heating pulse.

- Calculation: The heat capacity of the sample is calculated from the amount of heat added and the resulting temperature change, after subtracting the heat capacity of the sample vessel (which is determined in a separate calibration experiment). This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

[Click to download full resolution via product page](#)

Adiabatic Calorimetry Workflow for Heat Capacity Measurement.

Static Method for Vapor Pressure Determination

The vapor pressure of **2,3-dimethylhexane** can be determined using a static method, which involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature.

Methodology:

- **Sample Preparation:** A high-purity sample of **2,3-dimethylhexane** is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.
- **Apparatus Setup:** The degassed sample is introduced into a thermostatted vessel connected to a pressure-measuring device (e.g., a capacitance manometer). The entire apparatus is evacuated to a high vacuum.
- **Temperature Control:** The temperature of the vessel containing the liquid sample is precisely controlled using a thermostat bath.
- **Equilibrium:** The sample is allowed to equilibrate at the set temperature, during which time the liquid evaporates until the pressure of the vapor phase becomes constant.
- **Pressure Measurement:** The equilibrium vapor pressure is measured by the pressure transducer.
- **Data Collection:** Steps 3-5 are repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature. This data can then be used to determine the enthalpy of vaporization using the Clausius-Clapeyron equation.

[Click to download full resolution via product page](#)

Static Method Workflow for Vapor Pressure Determination.

Conclusion

The thermodynamic properties of **2,3-dimethylhexane** are well-characterized through a combination of precise experimental measurements. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals in chemistry, chemical engineering, and drug development. A thorough understanding of these properties is essential for the design of chemical processes, the development of predictive models, and the assessment of the environmental fate and transport of this compound. Further research could focus on obtaining more extensive data on properties such as the standard molar entropy and critical temperature and pressure to provide an even more complete thermodynamic profile of **2,3-dimethylhexane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. edepot.wur.nl [edepot.wur.nl]
- 2. vscht.cz [vscht.cz]
- To cite this document: BenchChem. [Thermodynamic Properties of 2,3-Dimethylhexane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346964#thermodynamic-properties-of-2-3-dimethylhexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com